molecular formula C9H8BrF2NO2S B8182951 1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine

1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine

Cat. No.: B8182951
M. Wt: 312.13 g/mol
InChI Key: JPAWZVSIILUZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine is an organic compound that features a unique combination of a bromophenyl group, a sulfonyl group, and a difluoroazetidine ring

Preparation Methods

The synthesis of 1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: The starting material, 3-bromophenyl sulfonyl chloride, is reacted with an appropriate nucleophile to form the bromophenyl sulfonyl intermediate.

    Introduction of the Difluoroazetidine Ring: The intermediate is then subjected to conditions that facilitate the formation of the difluoroazetidine ring. This step often involves the use of difluorocarbene precursors and appropriate catalysts to ensure the formation of the desired ring structure.

Chemical Reactions Analysis

1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace a hydrogen atom on the aromatic ring.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the difluoroazetidine ring.

Common reagents and conditions used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

    Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to undergo specific chemical reactions that can be tracked in biological systems.

Mechanism of Action

The mechanism by which 1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroazetidine ring and the bromophenyl group can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-((3-Bromophenyl)sulfonyl)-3,3-difluoroazetidine can be compared with other similar compounds, such as:

    1-((3-Bromophenyl)sulfonyl)pyrrolidine: This compound has a pyrrolidine ring instead of a difluoroazetidine ring, which may result in different chemical reactivity and biological activity.

    1-((3-Bromophenyl)sulfonyl)-3,3-difluoropyrrolidine: Similar to the target compound but with a pyrrolidine ring, offering a comparison in terms of ring size and electronic effects.

The uniqueness of this compound lies in its combination of a bromophenyl group, a sulfonyl group, and a difluoroazetidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-3,3-difluoroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2S/c10-7-2-1-3-8(4-7)16(14,15)13-5-9(11,12)6-13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAWZVSIILUZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.